REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[CH:12][C:8]2[NH:9][CH:10]=[N:11][C:7]=2[CH:6]=1.[CH3:14]I>CN(C=O)C.O>[CH3:3][O:4][C:5]1[CH:13]=[CH:12][C:8]2[N:9]([CH3:14])[CH:10]=[N:11][C:7]=2[CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
972 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC=N2)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N(C=N2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 54.5% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |